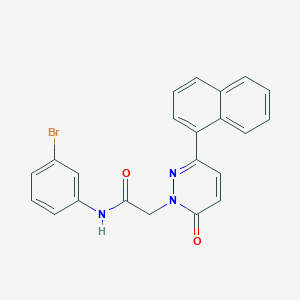
3-((3,5-bis(trifluoromethyl)phenyl)amino)-4-(((1S,2S)-2-(dibenzylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3,5-bis(trifluoromethyl)phenyl)amino)-4-(((1S,2S)-2-(dibenzylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione is a complex organic compound characterized by its unique structure, which includes trifluoromethyl groups, a cyclohexyl ring, and a cyclobutene dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,5-bis(trifluoromethyl)phenyl)amino)-4-(((1S,2S)-2-(dibenzylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Cyclobutene Dione Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the cyclobutene dione structure.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced through nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Amination Reactions: The amino groups are introduced through amination reactions, often using amines like dibenzylamine and appropriate catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the cyclobutene dione core, converting it into a more saturated structure.
Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce more saturated cyclobutene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways and mechanisms.
Medicine
In medicine, the compound is being explored for its potential therapeutic applications. Its unique structure and reactivity profile make it a candidate for drug development, particularly in targeting specific molecular pathways involved in diseases.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-((3,5-bis(trifluoromethyl)phenyl)amino)-4-(((1S,2S)-2-(dibenzylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated by the compound’s unique structure, which allows it to fit into specific binding sites and modulate biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-((3,5-bis(trifluoromethyl)phenyl)amino)-4-(((1S,2S)-2-(dibenzylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione
- 3-((3,5-dichlorophenyl)amino)-4-(((1S,2S)-2-(dibenzylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione
- 3-((3,5-dimethylphenyl)amino)-4-(((1S,2S)-2-(dibenzylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione
Uniqueness
The uniqueness of this compound lies in its trifluoromethyl groups, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various scientific applications.
Propiedades
Fórmula molecular |
C32H29F6N3O2 |
|---|---|
Peso molecular |
601.6 g/mol |
Nombre IUPAC |
3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1S,2S)-2-(dibenzylamino)cyclohexyl]amino]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C32H29F6N3O2/c33-31(34,35)22-15-23(32(36,37)38)17-24(16-22)39-27-28(30(43)29(27)42)40-25-13-7-8-14-26(25)41(18-20-9-3-1-4-10-20)19-21-11-5-2-6-12-21/h1-6,9-12,15-17,25-26,39-40H,7-8,13-14,18-19H2/t25-,26-/m0/s1 |
Clave InChI |
HGPQWIFTULUUJF-UIOOFZCWSA-N |
SMILES isomérico |
C1CC[C@@H]([C@H](C1)NC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N(CC4=CC=CC=C4)CC5=CC=CC=C5 |
SMILES canónico |
C1CCC(C(C1)NC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N(CC4=CC=CC=C4)CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-cyclopentylidene-2-[(2,6-dichlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B14883895.png)
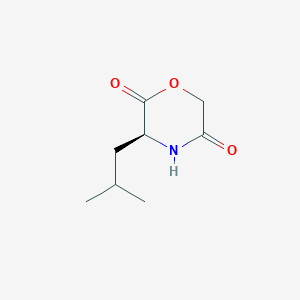
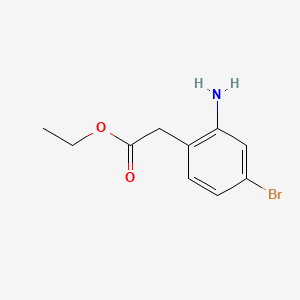
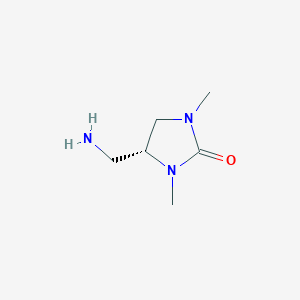
![4-Fluoro-2-[(2-methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14883922.png)


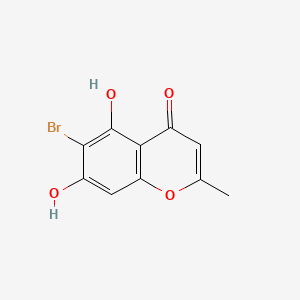
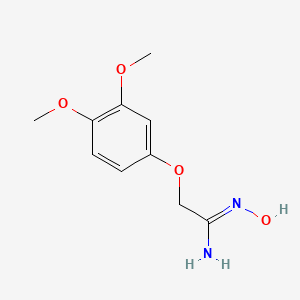

![{3-[3-(Dimethylamino)phenyl]prop-1-en-2-yl}zinc iodide](/img/structure/B14883952.png)

